![molecular formula C11H18 B14744998 Spiro[5.5]undec-1-ene CAS No. 699-56-9](/img/structure/B14744998.png)
Spiro[5.5]undec-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[5.5]undec-1-ene is a unique organic compound characterized by a spirocyclic structure, where two rings are connected through a single carbon atom. This compound is part of the spiro[5.5]undecane family, which is known for its intriguing conformational and configurational properties . The spirocyclic framework imparts chirality to the molecule, making it an interesting subject for stereochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[5.5]undec-1-ene typically involves the Diels-Alder reaction, a well-known method for constructing cyclic compounds. One approach starts with the commercially available ketone 6-methylhept-5-en-2-one, which is transformed into 3,3-dimethyl-2-methylenecyclohexanone. This intermediate undergoes a Diels-Alder reaction with isoprene to form a spiro ketone. Subsequent olefination reactions yield the target this compound .
Industrial Production Methods
While specific industrial production methods for spiro[5These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
Spiro[5.5]undec-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form spirocyclic ketones or alcohols.
Reduction: Reduction reactions can convert this compound into spirocyclic alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (e.g., Grignard reagents) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include spirocyclic alcohols, ketones, and substituted spiro[5.5]undecane derivatives .
Scientific Research Applications
Spiro[5.5]undec-1-ene has several applications in scientific research:
Mechanism of Action
The mechanism of action of spiro[5.5]undec-1-ene and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic structure can influence the binding affinity and selectivity of these compounds, making them effective in modulating biological pathways. For example, spiro[5.5]undecane derivatives have been shown to inhibit certain kinases, which are crucial in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane: The parent compound of the series, known for its chiral properties.
Spiro[5.5]undecane derivatives: Compounds with additional functional groups, such as 1,3-dioxane or 1,3-dithiane rings.
β-Chamigrene: A sesquiterpene with a spiro[5.5]undecane carbon framework, known for its biological activities.
Uniqueness
Spiro[5.5]undec-1-ene stands out due to its spirocyclic structure, which imparts unique stereochemical properties. This makes it a valuable compound for studying chirality and developing chiral drugs. Additionally, its ability to undergo various chemical reactions and form diverse derivatives enhances its utility in research and industrial applications .
Properties
CAS No. |
699-56-9 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
spiro[5.5]undec-4-ene |
InChI |
InChI=1S/C11H18/c1-3-7-11(8-4-1)9-5-2-6-10-11/h3,7H,1-2,4-6,8-10H2 |
InChI Key |
AFXNVCRLTCZVIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCCC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


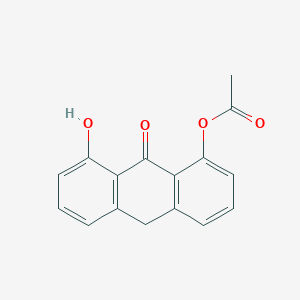
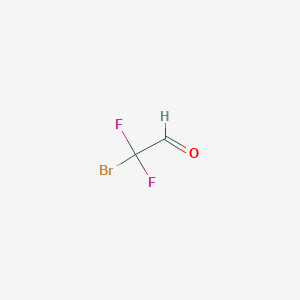
![[4-(Oxoarsanyl)phenyl]arsonic acid](/img/structure/B14744929.png)
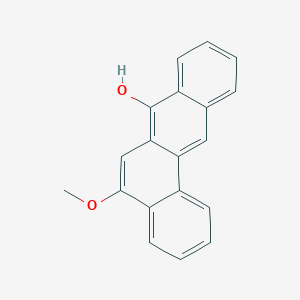
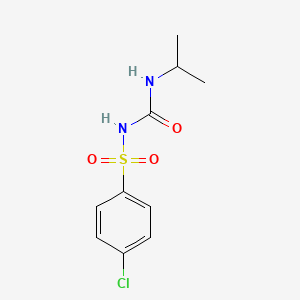
![N-Cyclohexyl-N-[1,4-dioxo-3-(pyrrolidin-1-yl)-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14744938.png)
![[1,3]Thiazolo[5,4-F]quinoxaline](/img/structure/B14744940.png)
![5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate](/img/structure/B14744947.png)
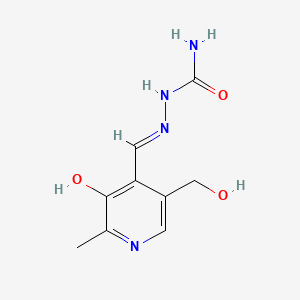
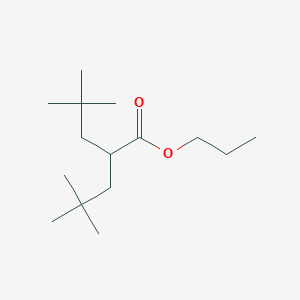
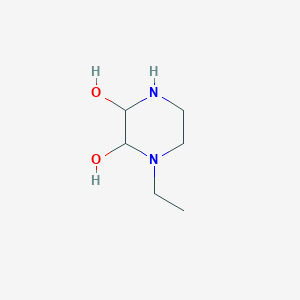
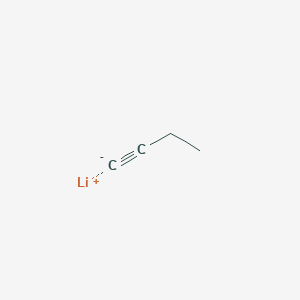
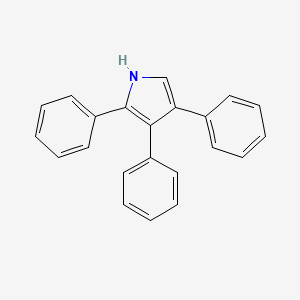
![5H-thieno[2,3-c]pyrrole](/img/structure/B14745010.png)
